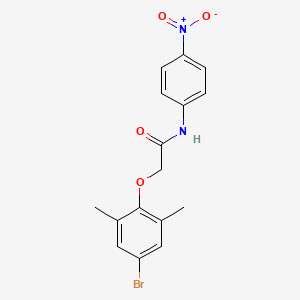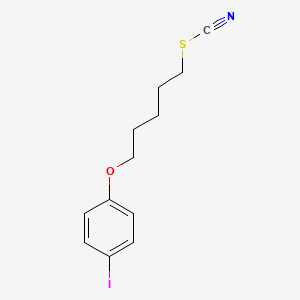![molecular formula C15H13F3N2O3S B5234276 N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5234276.png)
N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide, commonly known as PTG, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. PTG is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 385.41 g/mol. In
Applications De Recherche Scientifique
PTG has been extensively studied for its potential use in various research applications. One of the most promising applications of PTG is as a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose homeostasis. PTG has been shown to have a higher selectivity towards DPP-4 than other inhibitors such as sitagliptin and vildagliptin. This makes PTG a potential candidate for the treatment of type 2 diabetes.
Mécanisme D'action
PTG inhibits DPP-4 by binding to the active site of the enzyme and preventing the cleavage of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This results in an increase in the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion. This leads to a decrease in blood glucose levels and an improvement in glucose homeostasis.
Biochemical and Physiological Effects
PTG has been shown to have several biochemical and physiological effects. In addition to its inhibitory effects on DPP-4, PTG has also been shown to inhibit other enzymes such as neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE). PTG has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, PTG has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using PTG in lab experiments is its high selectivity towards DPP-4. This makes it a useful tool for studying the role of DPP-4 in various physiological processes. Another advantage of PTG is its stability and solubility in organic solvents, which makes it easy to handle and use in experiments. However, one limitation of using PTG is its relatively high cost compared to other DPP-4 inhibitors such as sitagliptin and vildagliptin.
Orientations Futures
There are several potential future directions for research on PTG. One area of interest is the development of PTG as a therapeutic agent for the treatment of type 2 diabetes. Further studies are needed to investigate the efficacy and safety of PTG in preclinical and clinical trials. Another area of interest is the investigation of the effects of PTG on other physiological processes such as inflammation, oxidative stress, and neuroprotection. Additionally, the development of new synthesis methods for PTG and its derivatives could lead to the discovery of new compounds with improved selectivity and efficacy.
Méthodes De Synthèse
The synthesis of PTG involves the reaction of N-(phenylsulfonyl)glycine with 3-(trifluoromethyl)aniline in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of PTG as the final product. The purity of the synthesized PTG can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3-(trifluoromethyl)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O3S/c16-15(17,18)11-5-4-6-12(9-11)20(10-14(19)21)24(22,23)13-7-2-1-3-8-13/h1-9H,10H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUWRLBSKOOLKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]acetamide](/img/structure/B5234205.png)
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5234212.png)

![1-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)-1,2-propanediol](/img/structure/B5234226.png)
![4'-[2-chloro-5-(trifluoromethyl)phenyl]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5234231.png)
amino]methyl}benzamide](/img/structure/B5234242.png)

![7-benzoyl-11-(2-furyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5234258.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5234268.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-isopropylbenzamide](/img/structure/B5234293.png)

![10-({[2-(1H-indol-3-yl)ethyl]amino}methylene)-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5234302.png)